Lipophilicity Control: A Lower cLogP Value Confers Distinct ADME Properties Compared to Positional Isomers
The predicted partition coefficient (cLogP) of 1-(3,4-dimethylphenyl)propan-1-amine is 1 . This value is significantly lower than that calculated for its close structural analogue, 1-(3,4-dimethylphenyl)propan-2-amine (xylopropamine), which is reported to be 2.4 [1]. The lower cLogP indicates reduced lipophilicity for the target compound, which is a key determinant in its absorption, distribution, and overall pharmacokinetic behavior. A lower cLogP typically correlates with improved aqueous solubility and potentially reduced non-specific tissue binding [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1 |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)propan-2-amine (xylopropamine): cLogP = 2.4 |
| Quantified Difference | Delta = 1.4 (58% decrease) |
| Conditions | Predicted partition coefficients calculated using standard in silico methods. |
Why This Matters
For CNS drug discovery, lipophilicity is a critical parameter; a cLogP of 1 is often considered more optimal for achieving a balance between blood-brain barrier permeability and metabolic stability, guiding compound selection in early-stage screening [2].
- [1] PubChem. Xylopropamine. Computed Properties. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. View Source
